molecular formula C15H17F2N3O B3020807 N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 2034422-60-9

N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No. B3020807
M. Wt: 293.318
InChI Key: IFVFONPSXYWOEN-UHFFFAOYSA-N
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Description

The compound "N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide" is a derivative of the indazole class, which is a heterocyclic compound featuring a pyrazole ring fused to a benzene ring. Indazole derivatives have been extensively studied due to their wide range of biological activities, including antitumor properties. The specific substitution pattern on the indazole core, such as the presence of the difluorocyclohexyl and methyl groups, can significantly influence the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of indazole derivatives typically involves the formation of the indazole ring followed by functionalization at various positions. For instance, the synthesis of 1-arylindazole-3-carboxamides has been achieved using a two-step process starting with a reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig intramolecular cyclization, yielding products in good to excellent yields . Although the specific synthesis of "N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed, with appropriate modifications to incorporate the difluorocyclohexyl and methyl groups.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of the indazole core, which can be further substituted with various functional groups. The crystal structures of similar compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, have been determined, revealing that these molecules crystallize in the monoclinic system with specific space groups . The molecular structure analysis of the target compound would likely involve X-ray crystallography to determine its precise geometry and conformation.

Chemical Reactions Analysis

Indazole derivatives can undergo a variety of chemical reactions, including condensation, cyclization, and substitution reactions, which are essential for the synthesis and functionalization of these compounds. For example, the synthesis of various indazole carboxamides involves condensation reactions between isocyanates and amines . The reactivity of the indazole ring also allows for further chemical modifications, which can be used to tailor the compound's properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the indazole core. The introduction of groups like difluorocyclohexyl and methyl is expected to affect these properties. For instance, the presence of fluorine atoms can increase the compound's lipophilicity, potentially enhancing its ability to cross biological membranes . The specific physical and chemical properties of "N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide" would need to be determined experimentally through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography.

Safety And Hazards

Without specific data, it’s hard to say what the safety and hazards associated with this compound might be. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like “N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide” is a vibrant field of research. Future work could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O/c1-20-12-5-3-2-4-11(12)13(19-20)14(21)18-10-6-8-15(16,17)9-7-10/h2-5,10H,6-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVFONPSXYWOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4-difluorocyclohexyl)-1-methyl-1H-indazole-3-carboxamide

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